2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-1,3-dione
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Overview
Description
2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-1,3-dione is an organic compound that features a boronic ester functional group. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-1,3-dione typically involves the reaction of isoindoline derivatives with boronic esters. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where an aryl halide reacts with a boronic ester in the presence of a palladium catalyst and a base . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The boronic ester group can participate in substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. Major products formed from these reactions include boronic acids, substituted isoindoline derivatives, and other functionalized organic compounds.
Scientific Research Applications
2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-1,3-dione has several scientific research applications:
Biology: The compound can be used in the development of boron-containing drugs and as a probe in biological studies.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-1,3-dione involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating reactions such as cross-coupling. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts as a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar compounds include other boronic esters and boronic acids, such as:
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole These compounds share the boronic ester functional group but differ in their core structures and reactivity. The uniqueness of 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-1,3-dione lies in its isoindoline core, which imparts distinct chemical properties and potential applications.
Properties
Molecular Formula |
C15H18BNO4 |
---|---|
Molecular Weight |
287.12 g/mol |
IUPAC Name |
2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H18BNO4/c1-14(2)15(3,4)21-16(20-14)10-8-6-7-9-11(10)13(19)17(5)12(9)18/h6-8H,1-5H3 |
InChI Key |
BUQZRMIEODEFNU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C(=O)N(C3=O)C |
Origin of Product |
United States |
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